
Mpo-IN-28
Overview
Description
MPO-IN-28 (Compound 28) is a highly selective, irreversible myeloperoxidase (MPO) inhibitor with an IC50 of 44 nM . It binds covalently to MPO’s active site, leveraging hydrogen peroxide (H2O2)-dependent oxidation to inactivate the enzyme irreversibly . Structurally, it has a molecular formula of C11H13N5O, a molecular weight of 231.25 g/mol, and a CAS number of 37836-90-1 .
This compound exhibits excellent blood-brain barrier permeability and low cytotoxicity in normal human dermal fibroblasts (NHDFs), with an IC50 of 17 μM for cell growth inhibition—far higher than its MPO-inhibitory concentration (0.044 μM) . Its primary research applications include studying MPO-driven pathologies such as cardiovascular diseases, neurodegenerative disorders, and COVID-19-associated endothelial glycocalyx (EG) damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MPO-IN-28 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: MPO-IN-28 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, chloride ions, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include its oxidized and reduced forms, as well as substituted derivatives. These products are crucial for studying the compound’s inhibitory properties and potential therapeutic applications .
Scientific Research Applications
Myeloperoxidase and Its Role in Disease
Myeloperoxidase is an enzyme produced by neutrophils and macrophages, playing a crucial role in the immune response and inflammation. Elevated MPO levels have been implicated in various pathological conditions, including cardiovascular diseases, chronic inflammatory diseases, and infections. The inhibition of MPO activity using compounds like Mpo-IN-28 presents a promising strategy to mitigate these conditions.
Cardiovascular Diseases
This compound has been shown to inhibit MPO activity effectively, which is critical in the context of atherosclerosis. In studies involving animal models, the inhibition of MPO led to increased fibrous cap thickness in atherosclerotic plaques, indicating stabilization of these plaques and potentially reducing the risk of acute coronary events. For instance, pharmacological inhibition with this compound resulted in a significant decrease in MPO activity and improved plaque stability compared to controls .
Inflammatory Diseases
Research indicates that this compound can reduce MPO-mediated oxidative stress in various inflammatory conditions. In vitro studies demonstrated that treatment with this compound led to a significant reduction in endothelial cell activation markers and cytokine production, suggesting its potential utility in managing conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
Infectious Diseases
MPO plays a dual role in host defense against pathogens; while it generates reactive species to kill bacteria, excessive MPO activity can contribute to tissue damage during infections. The use of this compound may help balance this response by inhibiting excessive oxidative stress without compromising the antimicrobial functions of neutrophils .
Atherosclerosis Model
In a study using ApoE knockout mice, treatment with this compound resulted in a notable reduction in MPO activity within unstable plaques. This was associated with increased fibrous cap thickness and decreased intraplaque hemorrhage markers, suggesting enhanced plaque stability .
Endothelial Dysfunction
In human umbilical vein endothelial cells (HUVECs), this compound treatment significantly decreased the shedding of syndecan-1 and glypican-1, markers associated with endothelial dysfunction. The study reported a 51–59% reduction in MPO activity compared to untreated controls, highlighting its potential role in protecting endothelial integrity during inflammatory states .
Chronic Inflammation
A case study involving a patient with severe chronic non-bacterial osteomyelitis demonstrated that MPO deficiency led to systemic inflammation. While not directly using this compound, this case emphasizes the importance of regulating MPO activity for managing chronic inflammatory conditions effectively .
Data Summary Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cardiovascular Diseases | Inhibition of MPO activity | Increased plaque stability; reduced risk of rupture |
Inflammatory Diseases | Reduction of oxidative stress | Decreased endothelial activation markers |
Infectious Diseases | Modulation of neutrophil response | Balanced antimicrobial action without tissue damage |
Mechanism of Action
MPO-IN-28 exerts its effects by irreversibly inhibiting myeloperoxidase through a mechanism-based inhibition. This involves the formation of a covalent bond between this compound and the active site of myeloperoxidase, leading to the inactivation of the enzyme. The molecular targets and pathways involved in this process include the heme group of myeloperoxidase and the hydrogen peroxide-mediated oxidation of this compound .
Comparison with Similar Compounds
Key MPO Inhibitors: Mechanisms and Efficacy
Functional and Clinical Differentiation
- Potency : this compound is ~14-fold more potent than Verdiperstat (IC50 44 nM vs. 630 nM) .
- Irreversibility : this compound and Verdiperstat act irreversibly, whereas AZD5904 and PF-06282999 are reversible inhibitors .
Key Research Findings and Clinical Implications
MPO Inhibition in COVID-19
- In convalescent COVID-19 plasma, 10 μM this compound reduced MPO activity by 51% (from 68.75 to 35.92 U/mL), comparable to AZD5904 (59% reduction) .
- Paradoxical Effects: this compound failed to reduce glypican-1 shedding in severe/non-severe COVID-19 plasma and increased shedding in controls (5.17 vs. untreated 4.91 ng/mL, p = 0.01), suggesting context-dependent mechanisms .
Advantages and Limitations
Biological Activity
Mpo-IN-28 is a selective inhibitor of myeloperoxidase (MPO), an enzyme that plays a significant role in inflammatory processes and is implicated in various diseases. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Overview of Myeloperoxidase (MPO)
MPO is primarily expressed in neutrophils and is responsible for producing reactive oxygen species (ROS) that aid in microbial killing. However, excessive MPO activity has been linked to tissue damage and chronic inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions . Inhibiting MPO can therefore be a strategic approach to mitigate these pathological processes.
This compound operates by binding to the active site of MPO, thereby preventing its interaction with hydrogen peroxide and halides. This inhibition reduces the production of hypochlorous acid (HOCl), a potent oxidant that can contribute to oxidative stress and inflammation. The compound has been shown to significantly decrease MPO activity in vitro, as demonstrated in studies where it was applied to human aortic endothelial cells (HAECs) under inflammatory conditions .
In Vitro Studies
In controlled laboratory settings, this compound exhibited a dose-dependent inhibition of MPO activity. For instance, treatment with 10 μM of this compound resulted in a reduction of MPO activity by approximately 51–59% compared to untreated controls . This significant decrease highlights its potential as an effective therapeutic agent.
Case Studies
A notable case involved patients with acute coronary syndrome (ACS), where elevated levels of MPO were correlated with adverse cardiovascular outcomes. In a cohort study comprising 874 patients with confirmed coronary artery disease (CAD), high plasma MPO levels were associated with increased major adverse cardiac events (MACEs) over one year . The use of this compound could potentially lower these risks by modulating MPO activity.
Table 1: Comparison of MPO Activity in Treated vs. Untreated Samples
Treatment | MPO Activity (unit/ml) | % Decrease from Control |
---|---|---|
Control | 68.75 ± 22.54 | - |
This compound (10 μM) | 35.92 ± 14.48 | 51% |
AZD-5904 (10 μM) | 29.82 ± 7.80 | 59% |
This table summarizes the findings from experiments assessing the efficacy of this compound compared to another known inhibitor, AZD-5904 .
Clinical Implications
The inhibition of MPO by compounds like this compound presents a promising avenue for treating conditions associated with oxidative stress and inflammation. Its application could be particularly beneficial in:
- Cardiovascular Diseases : Reducing oxidative damage associated with plaque instability.
- Neurodegenerative Disorders : Mitigating neuroinflammation linked to diseases such as Alzheimer's.
- Autoimmune Conditions : Lowering inflammation that exacerbates disease progression.
Q & A
Basic Research Questions
Q. What is the molecular target and inhibitory mechanism of MPO-IN-28?
this compound selectively inhibits myeloperoxidase (MPO), an enzyme critical in generating reactive oxygen species (ROS) during inflammation. Its mechanism involves binding to the active site of MPO, as evidenced by an IC50 value of 44 nM in enzymatic assays . Methodologically, researchers validate MPO inhibition using spectrophotometric assays measuring hypochlorous acid (HOCl) production or MPO activity in neutrophil lysates.
Q. How is the IC50 of this compound determined experimentally?
The IC50 is typically measured using in vitro MPO activity assays. For example:
- Step 1 : Purify MPO from human neutrophils or use recombinant MPO.
- Step 2 : Incubate MPO with varying concentrations of this compound and a substrate (e.g., Amplex Red) to quantify H2O2 consumption or HOCl generation.
- Step 3 : Plot dose-response curves to calculate IC50 via nonlinear regression analysis . Ensure reproducibility by adhering to standardized protocols for enzyme activity normalization .
Q. What experimental models are appropriate for studying this compound in inflammatory diseases?
Key models include:
- Cellular : Primary human neutrophils or monocyte-derived macrophages to assess MPO activity and ROS suppression.
- Animal : Murine models of atherosclerosis (e.g., ApoE−/− mice) or acute lung injury, where MPO-driven inflammation is pathologically relevant.
- Ex vivo : Human plasma or serum treated with this compound to evaluate glycocalyx protection, as shown in COVID-19 studies .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound efficacy across different biological systems?
Contradictions may arise from variations in MPO isoform expression, cellular redox states, or off-target effects. To resolve this:
- Control experiments : Use MPO-knockout cells or selective MPO inhibitors (e.g., Verdiperstat, IC50 = 630 nM ) as comparators.
- Orthogonal assays : Combine enzymatic activity measurements with ROS-sensitive probes (e.g., DCFH-DA) and transcriptomic profiling to confirm target specificity .
- Data normalization : Express MPO activity relative to total protein or cell count to mitigate inter-experimental variability .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
- Formulation : Use biocompatible solvents (e.g., DMSO/PEG mixtures) to enhance solubility and bioavailability.
- Dosing regimen : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents to determine optimal dosing intervals.
- Metabolic stability : Assess hepatic clearance using microsomal assays and modify the compound’s structure (e.g., introduce fluorine atoms) to reduce first-pass metabolism .
Q. How does this compound compare to other MPO inhibitors in preclinical models of neurodegeneration?
Comparative studies show:
- Potency : this compound (IC50 = 44 nM) is >14-fold more potent than Verdiperstat (IC50 = 630 nM) in in vitro MPO inhibition .
- Specificity : this compound does not inhibit related peroxidases (e.g., glutathione peroxidase) at therapeutic concentrations, unlike pan-peroxidase inhibitors like RSL3 .
- Functional outcomes : In murine models of Parkinson’s disease, this compound reduces neuroinflammation and α-synuclein aggregation more effectively than AZD5904 .
Q. Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Use nonlinear regression (e.g., GraphPad Prism) to fit IC50 curves with the Hill equation.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in in vivo studies.
- Report effect sizes and confidence intervals to contextualize clinical relevance .
Q. How should researchers validate MPO inhibition in complex biological matrices (e.g., whole blood)?
- Sample preparation : Isolate neutrophils via density gradient centrifugation to minimize confounding factors.
- Activity assays : Use fluorogenic substrates (e.g., Amplex UltraRed) resistant to matrix interference.
- Negative controls : Include heat-inactivated MPO or MPO-deficient samples to confirm assay specificity .
Properties
IUPAC Name |
2-(7-methoxy-4-methylquinazolin-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBMSSBTCGJZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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